molecular formula C23H28F2N4O3 B590896 Paliperidone E-oxime CAS No. 1388021-46-2

Paliperidone E-oxime

Cat. No. B590896
CAS RN: 1388021-46-2
M. Wt: 446.499
InChI Key: CLNKYXBDIXTFRW-SZXQPVLSSA-N
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Description

Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It is primarily used to treat schizophrenia and schizoaffective disorder . It is marketed by Janssen Pharmaceuticals . Paliperidone was approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia in December 2006 .


Molecular Structure Analysis

The molecular structure of Paliperidone involves dopamine (D2) and serotonin (5HT2A) receptor antagonism in the brain . Paliperidone is also active as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors .


Chemical Reactions Analysis

Established oximes, i.e., pralidoxime, obidoxime, TMB-4, HI-6, and MMB-4, are of insufficient effectiveness in some poisonings and often cover only a limited spectrum of the different nerve agents and pesticides . The value of oximes in human OP pesticide poisoning is still disputed .


Physical And Chemical Properties Analysis

The physical and chemical properties of Paliperidone can be affected by different crystallization processes . Different crystallization processes do not change the crystal of Paliperidone, but they change the crystallinity of Paliperidone .

Scientific Research Applications

Treatment of Schizophrenia and Bipolar Disorder

Paliperidone E-oxime is a derivative of the antipsychotic drug Paliperidone, which is used in the treatment of schizophrenia and bipolar disorder. Studies have shown that Paliperidone can significantly reduce the Positive and Negative Syndrome Scale (PANSS) scores in patients, indicating its effectiveness in managing symptoms of these mental illnesses .

Antidote for Organophosphate Poisoning

Oximes, such as Paliperidone E-oxime, are known for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE). This is crucial in treating organophosphate (OP) poisoning, which is a significant threat to human health .

Antibacterial Applications

The oxime group in Paliperidone E-oxime may contribute to antibacterial properties. Oximes are part of the structure of some cephalosporins, a class of β-lactam antibiotics, which are effective against a broad spectrum of Gram-positive and Gram-negative pathogens .

Anti-inflammatory Properties

Oximes, including Paliperidone E-oxime, may exhibit anti-inflammatory activities. This application is valuable in the development of new treatments for inflammatory diseases, although specific studies on Paliperidone E-oxime’s anti-inflammatory effects would be necessary to confirm this potential use .

Antioxidant Effects

The oxime moiety is also associated with antioxidant activities. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases. Paliperidone E-oxime could be explored for its antioxidant capabilities in scientific research .

Potential Anti-cancer Activity

Research on oximes suggests they may have anti-cancer properties. While the exact mechanisms and effectiveness of Paliperidone E-oxime in cancer treatment would require further investigation, it represents a promising area of research due to the pharmacological significance of oximes .

Safety And Hazards

Paliperidone is toxic if swallowed . It may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It may also cause breast swelling (in women or men), nipple discharge, changes in menstrual periods, impotence, penis erection that is painful or lasts 4 hours or longer, weight gain, low white blood cell counts, high blood sugar, or severe nervous system reaction .

Future Directions

Future studies will provide additional information on switching strategies for the long-acting injectable formulation of paliperidone, paliperidone palmitate . This manuscript outlines the recommendations for dosing paliperidone ER and for switching to paliperidone ER in patients with schizophrenia in different clinical situations .

properties

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paliperidone E-oxime

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